Product packaging for Aldosterone 18-glucuronide(Cat. No.:CAS No. 3604-86-2)

Aldosterone 18-glucuronide

Cat. No.: B1219431
CAS No.: 3604-86-2
M. Wt: 536.6 g/mol
InChI Key: OMRIQCUHVVBJKI-ACOLCOCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldosterone 18-glucuronide is a primary and direct metabolite of the mineralocorticoid hormone aldosterone, formed predominantly in the kidney via the action of the UDP-glucuronosyltransferase enzyme UGT2B7 . This conjugate is a crucial biomarker used in clinical and biochemical research to assess aldosterone production and to diagnose conditions related to mineralocorticoid excess, such as primary aldosteronism, by providing an integrated measure of total daily aldosterone secretion . Its measurement, often in urine, offers a valuable alternative to direct plasma aldosterone quantification. Research into this compound is vital for understanding hypertension and electrolyte balance . Furthermore, studies show that the glucuronidation of aldosterone to form this metabolite is inhibited by a range of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and diclofenac, due to competition for the UGT2B7 enzyme . This NSAID-aldosterone interaction is a significant area of study, as it may lead to elevated intra-renal aldosterone concentrations, potentially explaining some of the variable effects of NSAIDs on electrolyte balance, fluid retention, and blood pressure . This compound is supplied for research applications including metabolic pathway studies, enzyme kinetics investigations, analytical method development (e.g., as a standard for LC-MS), and research on drug-hormone interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O11 B1219431 Aldosterone 18-glucuronide CAS No. 3604-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3604-86-2

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S,14R,16R)-2-(2-hydroxyacetyl)-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-18-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-26-7-6-12(29)8-11(26)2-3-13-14-4-5-15(16(30)10-28)27(14)9-17(18(13)26)36-25(27)38-24-21(33)19(31)20(32)22(37-24)23(34)35/h8,13-15,17-22,24-25,28,31-33H,2-7,9-10H2,1H3,(H,34,35)/t13?,14?,15-,17-,18?,19+,20+,21-,22+,24+,25?,26+,27?/m1/s1

InChI Key

OMRIQCUHVVBJKI-ACOLCOCVSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2[C@H]4CC5(C3CC[C@@H]5C(=O)CO)C(O4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Other CAS No.

3604-86-2

physical_description

Solid

Synonyms

aldosterone 18-glucuronide
aldosterone-18-D-glucosiduronic acid

Origin of Product

United States

Biosynthesis and Enzymatic Conjugation Pathways

Site-Specific Formation and Relative Contributions

The synthesis of Aldosterone (B195564) 18-glucuronide is not uniformly distributed throughout the body. Instead, it occurs in specific organs, with the kidney and liver being the principal sites of its formation. However, their relative contributions to this metabolic process are markedly different.

The kidney is the predominant site for the direct glucuronidation of aldosterone to Aldosterone 18-glucuronide. It is estimated that approximately 80% of the body's this compound is formed within the renal tissues. This intra-renal metabolism is a key mechanism for terminating the physiological action of aldosterone within the kidney itself, where it exerts its primary effects on sodium and potassium balance. The process is catalyzed by UGT enzymes present in human kidney microsomes, which are membrane fractions of the endoplasmic reticulum. The significant capacity of the kidney to perform this conjugation underscores the importance of local hormone deactivation in regulating mineralocorticoid activity.

Characterization of Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Enzymes

The conjugation of aldosterone with glucuronic acid is catalyzed by specific isoforms of the UGT enzyme superfamily. Extensive screening and characterization have identified the key enzymes responsible for this reaction, their kinetic properties, and the influence of genetic variations on their function.

Screening of numerous recombinant human UGT enzymes has demonstrated that only UGT1A10 and UGT2B7 possess the ability to convert aldosterone to its 18-glucuronide conjugate. UGT2B7, in particular, is considered the major enzyme involved in this pathway in both the liver and the kidney. While UGT1A10 shows activity towards aldosterone, its expression is primarily confined to the gastrointestinal tract, suggesting a role in local aldosterone metabolism within that tissue rather than systemic clearance. UGT2B7 is expressed in both the liver and the kidney, which aligns with the observation that these two organs are the sites of this compound formation.

The enzymatic conversion of aldosterone to this compound follows Michaelis-Menten kinetics. Studies using human liver microsomes (HLM) and human kidney cortical microsomes (HKCM) have determined the kinetic parameters for this reaction. These parameters provide insight into the efficiency and capacity of the glucuronidation process in these tissues.

The intrinsic clearance (CL_int), calculated as V_max/K_m, is a measure of the enzyme's catalytic efficiency. The data indicates that the intrinsic clearance in kidney microsomes is higher than in liver microsomes, supporting the kidney's primary role in this specific metabolic pathway.

Recombinant UGT1A10 and UGT2B7 also exhibit Michaelis-Menten kinetics, with K_m values of 389 µM and 367 µM, respectively, indicating similar affinities for aldosterone.

Interactive Data Table: Kinetic Parameters of Aldosterone 18β-Glucuronidation

Enzyme Source K_m (µM) (Mean ± SD) V_max (pmol/min/mg) (Mean ± SD) CL_int (µL/min/mg) (Mean ± SD)
Human Liver Microsomes (HLM) 509 ± 137 1075 ± 429 2.36 ± 1.12

Data sourced from studies on human microsomal preparations.

The UGT2B7 gene is known to be highly polymorphic, meaning there are common variations in its genetic sequence within the population. Research has identified two human allelic variants, UGT2B7H(268) and UGT2B7Y(268), and demonstrated that both are capable of conjugating aldosterone and its metabolites. The existence of these genetic variants can lead to inter-individual differences in enzyme activity, potentially affecting the rate of aldosterone glucuronidation. While the UGT2B7*2 variant has been shown to decrease the glucuronidation capacity for other substances, specific impacts on the kinetic parameters of aldosterone metabolism require further detailed investigation.

Relationship to Aldosterone Precursor Metabolism

The formation of aldosterone is the culmination of the steroidogenic pathway in the zona glomerulosa of the adrenal cortex. The metabolism of aldosterone precursors is intricately linked to the activity of specific enzymes that determine the final steroid product.

Aldosterone synthase, encoded by the CYP11B2 gene, is a key enzyme in the biosynthesis of aldosterone. wikipedia.orgmedlineplus.gov This mitochondrial cytochrome P450 enzyme catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone. medlineplus.govnih.gov These sequential reactions are:

11β-hydroxylation of 11-deoxycorticosterone to corticosterone. medlineplus.gov

18-hydroxylation of corticosterone to 18-hydroxycorticosterone. medlineplus.gov

18-oxidation of 18-hydroxycorticosterone to aldosterone. medlineplus.gov

The expression and activity of CYP11B2 are primarily regulated by the renin-angiotensin system and plasma potassium levels, ensuring that aldosterone is produced in response to physiological demands for sodium and water retention.

While aldosterone is the primary precursor for this compound, the enzyme responsible for the 18-oxidation step, CYP11B2, can also act on other steroid precursors, leading to the formation of so-called "hybrid steroids." A notable example is the formation of 18-oxocortisol from cortisol. nih.govnih.gov This occurs when there is co-expression of CYP11B2 (aldosterone synthase) and CYP17A1 (17α-hydroxylase) in the same adrenal cells, which can happen in certain pathological conditions like aldosterone-producing adenomas. nih.gov

The process involves the 18-hydroxylation and subsequent oxidation of cortisol by CYP11B2, resulting in 18-hydroxycortisol and 18-oxocortisol. researchgate.netunito.it These 18-oxygenated cortisol metabolites can then undergo glucuronidation, forming their respective 18-oxo-glucuronide conjugates, such as 18-oxo-tetrahydrocortisol. nih.govbirmingham.ac.uk Studies have shown that the excretion of these metabolites is increased in patients with certain types of primary aldosteronism. nih.govrug.nl

It is important to note that CYP11B2 can also hydroxylate other steroid precursors like progesterone and androstenedione at the 11β and 18 positions. nih.gov However, the subsequent oxidation to an 18-oxo compound and glucuronidation of these specific products are not as well-characterized as the pathways for aldosterone and cortisol.

Comparative Analysis with Other Aldosterone Metabolites

Aldosterone is metabolized into several compounds, with this compound being one of the two major urinary metabolites. A comparative analysis of its formation pathway with that of the other principal metabolite, tetrahydroaldosterone (B195565) glucuronide, reveals differences in the site and enzymes involved in their production.

The most abundant metabolite of aldosterone is 3α,5β-tetrahydroaldosterone. nih.gov Its formation primarily occurs in the liver through a series of reduction reactions. nih.gov Aldosterone is first reduced to dihydroaldosterone and then to tetrahydroaldosterone. This reduced metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form tetrahydroaldosterone glucuronide, a highly water-soluble compound that is readily excreted in the urine. nih.gov

The metabolic clearance of aldosterone leads to the formation of several urinary metabolites, with tetrahydroaldosterone glucuronide and this compound being the most significant in terms of quantity.

Urinary this compound typically accounts for 5-15% of the total aldosterone secreted. nih.govutmb.edu In contrast, 3α,5β-tetrahydroaldosterone is the major metabolite, representing 15-40% of secreted aldosterone. nih.govutmb.edu The excretion of tetrahydroaldosterone is, on average, about 4.5 times greater than that of this compound. nih.govutmb.edu

The formation of this compound occurs primarily in the kidney, while tetrahydroaldosterone is mainly produced in the liver. nih.gov This geographical separation of metabolic pathways highlights the distinct roles of these organs in aldosterone clearance. The ratio of the two metabolites remains relatively constant under varying sodium diets. nih.govutmb.edu

Below is an interactive data table summarizing the key characteristics of the major aldosterone metabolites.

MetabolitePercentage of Secreted AldosteronePrimary Site of Formation
This compound 5-15%Kidney
Tetrahydroaldosterone glucuronide 15-40%Liver

Metabolic Fate and Excretion Dynamics

Pathways of Elimination and Secretion

The elimination of aldosterone (B195564) and its metabolites occurs through various pathways, with conjugation to glucuronic acid being a primary mechanism for increasing water solubility and facilitating excretion.

Urinary Excretion Routes and Mechanisms

Aldosterone 18-glucuronide is primarily formed in the kidneys and represents a key route for the urinary elimination of aldosterone. thieme-connect.comclinical-laboratory-diagnostics.comthieme-connect.com This conjugation reaction, which attaches a glucuronic acid molecule to the 18-oxo position of aldosterone, is catalyzed by specific enzymes within the kidney. thieme-connect.comthieme-connect.comnih.gov Of the various human UDP-glucuronosyltransferases (UGTs), UGT2B7 has been identified as the main enzyme responsible for the formation of this compound in the kidney. thieme-connect.comthieme-connect.com

The process of urinary excretion involves the filtration of blood in the glomeruli, followed by secretion and reabsorption processes along the renal tubules. As a water-soluble conjugate, this compound is readily excreted in the urine. thieme-connect.com The measurement of urinary this compound is often used as an integrated marker of the total daily production of aldosterone. thieme-connect.comthieme-connect.comresearchgate.net

Enterohepatic Recirculation and Deconjugation by Gut Microbiota

While urinary excretion is a major pathway, a portion of aldosterone metabolites, including glucuronide conjugates, can be excreted into the bile and enter the intestines. oup.comnih.gov In the gut, these conjugates can undergo deconjugation by bacterial enzymes, particularly β-glucuronidases, produced by the gut microbiota. ifm.orgmdpi.comtandfonline.comnih.gov This process can liberate the parent steroid hormone, which can then be reabsorbed back into the circulation, a phenomenon known as enterohepatic recirculation. oup.comoup.comoup.com

The composition and activity of the gut microbiome can therefore influence the levels of circulating steroid hormones by modulating the extent of deconjugation and reabsorption. ifm.orgmdpi.comtandfonline.com Studies in rats have shown sex-dependent differences in the biliary excretion and enterohepatic circulation of aldosterone metabolites, suggesting that the types of conjugates formed in the liver influence their reabsorption from the intestine. oup.com The "free metabolite and glucuronide" fraction was found to be more readily reabsorbed than sulfate (B86663) conjugates. oup.com

Quantitative Aspects of Excretion in Experimental Models

The quantification of this compound excretion provides valuable insights into aldosterone metabolism under various physiological and pathological conditions.

Daily Excretion Rates in Controlled Experimental Conditions

In normal human subjects, the urinary excretion of this compound accounts for approximately 5-15% of the daily aldosterone secretion. thieme-connect.comthieme-connect.comoup.comnih.gov Studies have reported varying excretion rates depending on factors like dietary sodium intake. oup.comnih.gov For instance, in a study with normal subjects on a normal sodium diet, the excretion of aldosterone-21-sulfate, another metabolite, was found to be 2.09 ± 0.64 μg/24 h. thieme-connect.com In patients with primary aldosteronism, the excretion of this sulfate conjugate was significantly higher. thieme-connect.com

The following table summarizes data from a study on the urinary excretion of aldosterone metabolites in normal subjects on different sodium diets.

DietThis compound (µ g/24h )Tetrahydroaldosterone (B195565) (µ g/24h )
Low Sodium25.3 ± 12.5114.2 ± 55.4
Normal Sodium10.1 ± 4.545.5 ± 20.3
High Sodium4.2 ± 2.118.9 ± 9.5

Data adapted from Gomez-Sanchez & Holland, 1981. oup.com

Ratio of this compound to Other Urinary Aldosterone Metabolites

The primary metabolite of aldosterone is 3α,5β-tetrahydroaldosterone (TH-Aldo), which is formed in the liver and accounts for a larger portion of aldosterone excretion (15-40%) compared to this compound. thieme-connect.comoup.comnih.gov The ratio of urinary TH-Aldo to this compound has been investigated as a potential diagnostic marker.

In a study comparing white and black normal subjects and hypertensive patients, the urinary excretion of TH-Aldo was found to be, on average, 4.5 ± 2.0 times greater than that of this compound. oup.comnih.gov This ratio remained relatively constant across low, normal, and high sodium diets. oup.comnih.gov However, in some patients with primary aldosteronism, normal levels of this compound were observed alongside elevated TH-Aldo excretion, suggesting that the measurement of both metabolites can enhance diagnostic accuracy. oup.comnih.gov

A study on pregnant women found an increased ratio of aldosterone-18-glucuronide to tetrahydroaldosterone, suggesting an increased formation of the renal metabolite during pregnancy. researchgate.nettandfonline.com

Factors Influencing Metabolite Excretion

Several factors can influence the excretion of this compound, altering its production and elimination.

Dietary Sodium: Sodium intake is a well-established regulator of aldosterone secretion. nih.govjci.org High sodium intake suppresses aldosterone production, leading to lower excretion of its metabolites, including this compound, while low sodium intake has the opposite effect. oup.comnih.gov

Pregnancy: During pregnancy, there is an increased conversion of aldosterone to this compound. thieme-connect.comnih.gov The urinary excretion of this compound is significantly higher in pregnant subjects compared to nonpregnant individuals. nih.gov Studies also show an elevated ratio of aldosterone-18-glucuronide to tetrahydroaldosterone in pregnancy. researchgate.net

Drugs: Certain drugs can interfere with the glucuronidation of aldosterone. For example, non-steroidal anti-inflammatory drugs (NSAIDs) can competitively inhibit the UGT2B7 enzyme, thereby reducing the formation and excretion of this compound. thieme-connect.comthieme-connect.comnih.govthieme-connect.comresearchgate.net Spironolactone (B1682167), a mineralocorticoid receptor antagonist, has been shown to increase the excretion of aldosterone radiometabolites in the bile of male rats. scispace.com

Disease States: In conditions like cirrhosis, the renal excretion of this compound is closely related to the aldosterone secretion rate. nih.gov In primary aldosteronism, a condition of excessive aldosterone production, the excretion of its metabolites is typically elevated. thieme-connect.com

Genetic Factors: Polymorphisms in the genes encoding for enzymes like UGT2B7 could potentially influence the rate of this compound formation and excretion. thieme-connect.comoup.com

Hormonal Regulatory Influences (e.g., ACTH, Angiotensin II)

The excretion of this compound, a primary water-soluble metabolite of aldosterone, is significantly influenced by the principal regulators of aldosterone secretion, namely Angiotensin II and adrenocorticotropic hormone (ACTH). ontosight.aithieme-connect.comthieme-connect.comresearchgate.net Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent stimulator of aldosterone synthesis in the zona glomerulosa of the adrenal cortex. researchgate.netveteriankey.comclinical-laboratory-diagnostics.com Consequently, factors that increase renin and Angiotensin II levels lead to elevated aldosterone production and subsequent excretion of its metabolites, including this compound.

ACTH also directly stimulates aldosterone production, although its effect is more complex and can be transient. thieme-connect.comresearchgate.netclinical-laboratory-diagnostics.com Research has shown that chronic administration of ACTH elicits a biphasic response in aldosterone excretion. nih.govdeepdyve.comnih.gov In a study involving five healthy men receiving ACTH injections for five days, the urinary excretion of this compound demonstrated a sharp, six-fold increase that peaked on the second day of administration. nih.govdeepdyve.com However, this was followed by a decline to baseline levels by the fifth day, despite continued ACTH stimulation, a phenomenon often referred to as "aldosterone escape". nih.govdeepdyve.com This transient effect is observed even when plasma renin activity is kept high, suggesting the response is largely independent of Angiotensin II. nih.gov It is hypothesized that prolonged ACTH stimulation may induce enzymatic changes within the adrenal gland, leading to a decrease in aldosterone production over time. nih.govdeepdyve.com While Angiotensin II is the predominant regulator of aldosterone synthesis, ACTH plays a distinct, acute role in modulating its secretion and the subsequent urinary output of this compound. nih.govahajournals.org

Table 1: Effect of Continuous ACTH Administration on Urinary this compound Excretion in Healthy Males

Day of StudyUrinary this compound Excretion (Fold Increase from Control)
Control (Average of 3 days)1 (Baseline)
Day 2 of ACTH~6
Day 5 of ACTH~1 (Return to Baseline)

Data derived from a study on the effects of chronic ACTH administration. nih.govdeepdyve.com

Dietary Sodium Intake Modulations

The excretion of this compound is highly sensitive to changes in dietary sodium intake, reflecting aldosterone's central role in sodium homeostasis. nih.govnih.gov An inverse relationship exists between sodium consumption and aldosterone secretion. High sodium intake suppresses the renin-angiotensin system, leading to decreased aldosterone production and, consequently, lower levels of its urinary metabolites. nih.govnih.gov Conversely, a low-sodium diet stimulates the renin-angiotensin system, increasing aldosterone secretion and the excretion of this compound. nih.govnih.gov

Research studies have quantified this effect in detail. In one study, healthy subjects on a low sodium diet (40 mEq/day) had an average urinary this compound excretion of 17.9 µ g/day . nih.gov When the same subjects switched to a high sodium diet (320 mEq/day), the excretion rate fell dramatically to 2.8 µ g/day . nih.gov Another study examining a wider range of sodium intake in healthy men found that as dietary sodium increased from 10 mEq/day to 300 mEq/day and then to 800 mEq/day, the excretion of aldosterone metabolites, including this compound, progressively decreased. nih.gov The study noted that maximal suppression of aldosterone secretion appeared to be reached at a sodium intake of 800 mEq/day, as no further significant decrease in metabolite excretion was observed at an intake of 1500 mEq/day. nih.gov Throughout these dietary changes, the ratio of urinary tetrahydroaldosterone to this compound remains relatively constant. nih.govoup.com This modulation by sodium intake is a cornerstone of the physiological regulation of aldosterone and is utilized in clinical settings to assess the autonomy of aldosterone production. thieme-connect.comthieme-connect.com

Table 2: Impact of Dietary Sodium Intake on Urinary this compound Excretion

Dietary Sodium IntakeMean Urinary this compound ExcretionSource Study
Low Sodium (40 mEq/day)17.9 µg/dayWambach et al. nih.gov
High Sodium (320 mEq/day)2.8 µg/dayWambach et al. nih.gov
Low Sodium (10 mEq/day)Decreasing TrendPratt & Luft. nih.gov
High Sodium (300 mEq/day)Decreasing TrendPratt & Luft. nih.gov
Very High Sodium (800 mEq/day)Maximal Suppression ObservedPratt & Luft. nih.gov
Extremely High Sodium (1500 mEq/day)No further decrease from 800 mEq/day levelPratt & Luft. nih.gov

Data compiled from studies investigating the physiological response to varied sodium diets. nih.govnih.gov

Physiological and Biochemical Significance in Experimental Systems

Role as an Inactivating Metabolic Product of Aldosterone (B195564)

Aldosterone 18-glucuronide is a conjugated form of aldosterone, primarily synthesized in the liver and kidneys. ontosight.aithieme-connect.comthieme-connect.com This conjugation process, known as glucuronidation, involves the attachment of a glucuronic acid molecule to aldosterone, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.aithieme-connect.com This structural modification significantly increases the water solubility of aldosterone, facilitating its excretion from the body, primarily through urine. ontosight.aihmdb.ca

The formation of this compound is a critical step in the inactivation and elimination of aldosterone. oup.com Aldosterone itself has a relatively short half-life of 20-35 minutes and is efficiently cleared from circulation, with up to 90% being removed in a single pass through the liver. oup.com Glucuronidation is a major pathway for the metabolism and disposal of steroid hormones like aldosterone and cortisol. oup.com While the majority of aldosterone is metabolized in the liver to 3α,5β-tetrahydroaldosterone-3-glucuronide, a smaller but significant portion is converted to this compound in the kidney. thieme-connect.comthieme-connect.com This renal production of this compound is thought to account for about 80% of this specific metabolite. nih.gov

The rate of excretion of this compound in urine serves as a reliable index of the aldosterone secretion rate. nih.gov This makes it a valuable biomarker in clinical and research settings for assessing conditions related to aldosterone production, such as primary aldosteronism. ontosight.aithieme-connect.com

Table 1: Aldosterone Metabolism Overview

MetabolitePrimary Site of FormationPercentage of Aldosterone SecretionKey Characteristics
This compoundKidney (major), Liver (minor) thieme-connect.comthieme-connect.comnih.gov5-15% thieme-connect.comoup.comWater-soluble, readily excreted in urine. ontosight.ai
3α,5β-Tetrahydroaldosterone-3-glucuronideLiver thieme-connect.comthieme-connect.com15-40% oup.comoup.comThe most abundant metabolite of aldosterone. thieme-connect.comthieme-connect.com
Free Aldosterone-~1% thieme-connect.comThe biologically active form.

Functional Implications in Cellular Signaling and Energy Storage (in in vitro contexts)

While primarily considered an inactive metabolite for excretion, the process of glucuronidation itself has broader implications for cellular function. UDP-glucuronosyltransferases (UGTs), the enzymes responsible for forming this compound, are part of a larger system that detoxifies a wide range of both foreign chemicals (xenobiotics) and endogenous compounds. physiology.org This biotransformation process is critical for cellular protection against toxic byproducts of metabolism. researchgate.net

In in vitro studies using human liver and kidney microsomes, the kinetics of aldosterone 18β-glucuronidation have been characterized, demonstrating Michaelis-Menten kinetics. nih.gov These studies identified UGT1A10 and UGT2B7 as the primary UGT isoforms responsible for this conversion. nih.gov The activity of these enzymes can be influenced by various factors, highlighting a potential for interaction with other metabolic pathways. For instance, common non-steroidal anti-inflammatory drugs (NSAIDs) can competitively inhibit UGT2B7, potentially leading to decreased formation of this compound and consequently, elevated intra-renal concentrations of active aldosterone. thieme-connect.comnih.gov This interaction underscores the importance of the glucuronidation pathway in regulating local hormone concentrations and cellular signaling.

Interactions with Endogenous Biochemical Pathways (e.g., Steroid Glucuronidation and Gut Microbiota)

The metabolism of aldosterone is intricately linked with other endogenous biochemical pathways, particularly steroid glucuronidation and the activity of the gut microbiota. The UGT enzyme superfamily is responsible for the glucuronidation of a wide array of steroid hormones, not just aldosterone. physiology.org This shared metabolic machinery means that the rate of this compound formation can be influenced by the levels of other steroids competing for the same enzymes.

Analytical Methodologies and Advanced Characterization in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating Aldosterone (B195564) 18-glucuronide from complex biological matrices, ensuring accurate measurement by removing interfering substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of aldosterone and its metabolites. taylorfrancis.comnih.gov Early methods focused on developing robust HPLC systems to achieve reproducible and high-resolution separation of various aldosterone metabolites, which exhibit a wide range of polarities. taylorfrancis.com These systems often utilized gradient or stepwise elution with aqueous acetonitrile (B52724) to effectively separate the compounds. taylorfrancis.comahajournals.org

Research has demonstrated the use of reverse-phase columns, such as the Dupont Zorbax C8, with a stepwise elution of aqueous methanol (B129727) at varying concentrations to separate aldosterone metabolites. ahajournals.org While traditional methods sometimes relied on paper chromatography, it was found that radioimmunoassay (RIA) without this preceding step could lead to an overestimation of Aldosterone 18-glucuronide concentrations. nih.gov More advanced HPLC methods have been developed to improve the determination of aldosterone secretion rates, incorporating modifications to remove interfering urochromes prior to HPLC analysis, thereby enhancing the purity of the aldosterone liberated from its 18-glucuronide conjugate for quantification. nih.gov

TechniqueColumnMobile PhaseKey FindingReference
HPLCReverse Phase (e.g., Dupont Zorbax C8)Aqueous acetonitrile or methanol gradientsEnables separation of polar and nonpolar aldosterone metabolites. taylorfrancis.comahajournals.org
HPLC with pre-purificationDiol column (normal phase)Not specifiedRemoval of urochromes before HPLC improves accuracy of secretion rate determination. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methods

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. UPLC systems, when coupled with mass spectrometry, provide a powerful tool for the analysis of aldosterone and its metabolites. waters.com

A notable application involves the use of a CORTECS UPLC C18 column for the chromatographic separation of aldosterone. waters.com The method employs a gradient elution with water and methanol as mobile phases, achieving a run time of just 4.0 minutes. waters.com This rapid and efficient separation is crucial for high-throughput clinical research applications. waters.com The enhanced separation capabilities of UPLC are critical in resolving aldosterone from structurally similar steroid hormones and their metabolites, an issue that often plagues less specific methods like radioimmunoassays. waters.com

ParameterSpecificationReference
SystemACQUITY UPLC I-Class waters.com
ColumnCORTECS UPLC C18, 2.1 x 100 mm, 1.6 µm waters.com
Mobile Phase AWater waters.com
Mobile Phase BMethanol waters.com
Flow Rate0.40 mL/min waters.com
Run Time4.0 minutes waters.com

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) has become the gold standard for the definitive identification and precise quantification of this compound, largely due to its superior specificity and sensitivity compared to older immunoassay techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of steroid hormones. This technique allows for the direct analysis of intact steroid glucuronides, such as this compound, without the need for hydrolysis, which can sometimes lead to the degradation of the target analyte. thieme-connect.comhelsinki.fi Early research highlighted the potential for cross-reactivity of inactive metabolites like this compound in less specific assays, a problem that LC-MS helps to overcome. mdpi.com

LC-MS methods have been developed for the quantification of aldosterone in various biological matrices, demonstrating improved specificity over immunoassays. mdpi.comnih.gov These methods often employ electrospray ionization (ESI) in negative ion mode for the detection of the glucuronide conjugate. nih.gov The development of LC-MS assays has been crucial in providing a more accurate picture of aldosterone levels, which are often overestimated by immunoassays. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity for the quantification of this compound. oup.commedrxiv.org This technique is increasingly being adopted in clinical laboratories for its ability to provide accurate measurements, even at low concentrations. waters.comnih.govresearchgate.net

Several validated LC-MS/MS methods have been established for the simultaneous determination of aldosterone and its metabolites, including tetrahydroaldosterone (B195565), in human urine. bohrium.comnih.govnih.gov These methods typically involve a hydrolysis step, either by acid or enzymatic means, to release the free aldosterone from its glucuronide conjugate before analysis. oup.comendocrine-abstracts.orgnih.govnih.gov However, it has been noted that acid hydrolysis can lead to in vitro loss of aldosterone, a problem that can be corrected by adding an internal standard prior to hydrolysis. nih.gov

Recent advancements include the development of LC-MS/MS methods that can quantify urinary aldosterone after a rapid 18-hour acid hydrolysis, with a within-run precision below 2% and a maximum between-run precision of 5.6%. oup.comendocrine-abstracts.orgnih.gov These methods have proven to have high diagnostic sensitivity and specificity for conditions like primary aldosteronism. oup.comendocrine-abstracts.orgnih.gov The use of UPLC-MS/MS further enhances the analytical capabilities, providing a robust and automated workflow for clinical research. waters.com

TechniqueKey FeaturesSample PreparationFindings/AdvantagesReference
LC-MSNegative ion mode electrospray ionizationDirect analysis of intact glucuronideOvercomes cross-reactivity issues of immunoassays. helsinki.fimdpi.comnih.gov
LC-MS/MSHigh selectivity and sensitivityAcid or enzymatic hydrolysisAccurate quantification, even at low concentrations; improved diagnostic accuracy. oup.commedrxiv.orgendocrine-abstracts.orgnih.govnih.gov
UPLC-MS/MSAutomated, high-throughputSolid-phase extractionProvides a selective and analytically sensitive characterization of aldosterone. waters.com

Spectroscopic and Spectrometric Elucidation Techniques

Beyond chromatography and mass spectrometry, other spectroscopic techniques play a role in the structural elucidation of aldosterone and its derivatives. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, has been utilized to determine the absolute content of aldosterone in commercially available materials. thieme-connect.comrsc.org This is critical for ensuring the accuracy of primary calibrators used in "gold standard" reference methods like ID-LC-MS/MS. rsc.org

Furthermore, the chemical synthesis and structural elucidation of novel isomers of this compound have been described, contributing to a deeper understanding of this important biomarker. nih.gov These synthetic and spectroscopic studies are vital for producing reference materials and for fully characterizing the different forms the metabolite can take. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to confirm the identity and stereochemistry of the molecule. researchgate.net In solution, aldosterone exists in a state of equilibrium between different tautomeric forms, primarily the hemiacetal and hemiketal diastereomers. researchgate.net

Research has shown that the proton (¹H) NMR spectrum of aldosterone displays distinct signals for these different forms. For instance, the H-18 protons of the major diastereomers have been observed at different chemical shifts, such as 5.32 ppm and 4.94 ppm. researchgate.net The olefinic proton at H-4, which appears as a well-separated singlet, is often used for quantitative NMR (qNMR) to determine the absolute content of aldosterone in a sample. researchgate.net The structural elucidation of synthetic aldosterone glucuronide isomers also relies heavily on NMR analysis to confirm the attachment of the glucuronic acid moiety to the aldosterone core. researchgate.net

Infra-Red (IR) and UV-Visible Spectroscopy

Infra-Red (IR) and UV-Visible spectroscopy provide complementary information for the characterization of this compound.

Infra-Red (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the hydroxyl (-OH) and carboxylic acid (-COOH) groups of the glucuronide moiety, as well as the ketone (C=O) and other characteristic steroid backbone vibrations. spectroscopyonline.com The presence of multiple hydroxyl groups in the glucuronic acid part of the molecule would likely result in a broad O-H stretching band. spectroscopyonline.com The C-O stretching region would also be complex due to the various ether and alcohol linkages. spectroscopyonline.com

UV-Visible Spectroscopy: UV-Visible spectroscopy is useful for detecting the α,β-unsaturated ketone chromophore (the A-ring) in the aldosterone structure. This system gives rise to a characteristic absorption maximum in the ultraviolet region, which is a hallmark of many steroid hormones. nih.gov

X-ray Crystallography in Complex Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction of X-rays through a crystal of this compound, researchers can obtain a detailed picture of electron density and the precise arrangement of atoms, bond lengths, and bond angles. wikipedia.org While obtaining suitable crystals of complex biological molecules can be challenging, a successful crystal structure provides unambiguous proof of the molecular conformation. It has been established through crystallographic studies that aldosterone exists in a bicyclic acetal (B89532) form in its crystalline state. thieme-connect.com

Immunological Assay Methodologies (e.g., RIA, ELISA) in Research Contexts

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of this compound in biological samples. researchgate.netibl-america.com These methods offer high sensitivity, allowing for the detection of low concentrations of the metabolite. researchgate.net

An RIA for aldosterone typically involves competition between unlabeled aldosterone (from the sample or a standard) and a fixed amount of radioactively labeled aldosterone for binding to a limited amount of specific antibody. ibl-america.com The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled aldosterone in the sample.

ELISA methods work on a similar principle of competitive binding but use an enzyme-linked antigen or antibody, with the final detection step involving a colorimetric, fluorescent, or chemiluminescent reaction. researchgate.netcaymanchem.com These assays can be designed to be highly sensitive, with some ELISA kits reporting detection limits in the picogram per milliliter range. researchgate.net

Considerations for Antibody Cross-Reactivity in Metabolite Quantification

A significant challenge in the use of immunoassays for this compound is the potential for antibody cross-reactivity. nih.govmdpi.comoup.com Antibodies raised against aldosterone may also bind to other structurally similar steroids and metabolites, such as tetrahydroaldosterone, corticosterone, and progesterone. nih.govmdpi.comoup.com This can lead to an overestimation of the actual aldosterone concentration. mdpi.comnih.gov

For instance, some immunoassays have shown cross-reactivity with tetrahydroaldosterone. nih.gov The discrepancy between values obtained by immunoassays and more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often attributed to this cross-reactivity. nih.govoup.com To mitigate this, some protocols require a chromatography step prior to the immunoassay to separate aldosterone from potentially cross-reacting substances, though this adds complexity to the analysis. nih.gov The specificity of the antibody used in an immunoassay is therefore a critical factor in the accuracy of the results. caymanchem.com

Synthesis and Derivatization for Reference Standards and Isomer Studies

The availability of pure reference standards is essential for the accurate quantification and structural confirmation of this compound. Chemical synthesis and derivatization play a crucial role in producing these standards.

Chemical Synthesis of Aldosterone Glucuronide Isomers

The chemical synthesis of this compound isomers is a complex process that has been a subject of research. researchgate.netnih.gov The goal is to create specific isomers, such as the 18α- and 18β-glucuronides, to serve as analytical standards and to study their biological properties. researchgate.netresearchgate.net

One synthetic approach involves the reaction of a protected glucuronic acid derivative with an aldosterone derivative. For example, trimethylsilyl (B98337) 2,3,4-tri-acetyl-1-β-glucuronic acid methyl ester has been reacted with aldosterone diacetate to produce the 18α-glucuronide. researchgate.netnih.gov Another strategy uses a trichloroacetimidate (B1259523) donor, such as methyl 2,3,4-tri-O-isobutyryl-1α-glucuronate trichloroacetimidate, which can be reacted with aldosterone 21-acetate to yield both 18β- and 20β-glucuronides. researchgate.netnih.gov The Koenigs-Knorr reaction has also been employed in these synthetic schemes. researchgate.netnih.gov

Following the coupling reaction, the protecting groups on the glucuronic acid and aldosterone moieties are removed, often through enzymatic hydrolysis, to yield the final this compound isomer. researchgate.netnih.govresearchgate.net The successful synthesis and purification of these isomers provide invaluable tools for research into aldosterone metabolism. researchgate.netresearchgate.net

Enzyme-Assisted Synthesis of Glucuronide Conjugates

The generation of glucuronide conjugates through enzymatic processes represents a vital methodology in research, particularly for producing reference standards that are often commercially unavailable. nih.gov This approach harnesses the catalytic activity of specific enzymes to achieve stereoselective synthesis, yielding pure conjugates necessary for analytical method development and various biological studies. nih.govacs.org

Enzyme-assisted synthesis is particularly crucial for steroid metabolites like this compound. The process typically employs enzymes from the UDP-glucuronosyltransferase (UGT) superfamily, which catalyze the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. oup.com Common sources for these enzymes include microsomal fractions from mammalian tissues, such as the liver and kidney, as well as recombinant UGTs expressed in cell lines. nih.govnih.govnih.gov

Enzymatic Systems and Key Findings

Research into the glucuronidation of aldosterone has identified specific UGT enzymes as the primary catalysts. Studies using a panel of 18 catalytically active human recombinant UGTs demonstrated that only UGT2B7 and UGT1A10 are capable of converting aldosterone into its 18β-glucuronide. nih.govnih.govthieme-connect.com UGT2B7, in particular, is considered the major enzyme responsible for this biotransformation in both the human liver and kidney. nih.govthieme-connect.com

The synthesis process involves incubating the aldosterone substrate with an enzyme source (e.g., human liver microsomes (HLM), human kidney microsomes (HKM), or recombinant UGT2B7) in the presence of the cofactor UDPGA and other components like magnesium chloride (MgCl₂) in a buffered solution at a physiological pH (e.g., 7.4) and temperature (37°C). nih.gov The identity of the resulting this compound is then confirmed using advanced analytical techniques. nih.gov Confirmation methods include its susceptibility to acid hydrolysis, its resistance to β-glucuronidase hydrolysis, and detailed analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Kinetic studies have been performed to characterize the efficiency of this enzymatic reaction in different tissues. The glucuronidation of aldosterone in both human liver and kidney microsomes follows Michaelis-Menten kinetics. nih.govnih.gov

Table 1: Kinetic Parameters for Aldosterone 18β-Glucuronidation

Enzyme SourceKm (μM)Vmax (pmol min⁻¹ mg⁻¹)Intrinsic Clearance (CLint) (μL min⁻¹ mg⁻¹)
Human Liver Microsomes (HLM)509 ± 1371075 ± 4292.36 ± 1.12
Human Kidney Microsomes (HKM)367 ± 1701110 ± 5223.91 ± 2.35
Data sourced from studies on human liver (n=6) and kidney (n=5) microsomes. nih.govnih.gov

Studies comparing different mammalian liver microsomes have shown varying efficiencies. For instance, in the synthesis of various steroid glucuronides, bovine liver microsomes were often found to produce a single major glucuronidation product with good yields, whereas porcine liver microsomes tended to create various regioisomers. nih.gov The yields for stereochemically pure steroid glucuronide conjugates using these enzymatic methods can range from 10% to over 78%, providing sufficient material in milligram amounts for subsequent research applications. nih.govnih.gov

Research Findings on Enzyme-Assisted Steroid Glucuronidation

The enzymatic approach has been successfully applied to a wide array of steroids, providing a reliable platform for producing important metabolites.

Table 2: Summary of Research on Enzyme-Assisted Synthesis of Steroid Glucuronides

Enzyme SourceSubstratesKey Research Findings
Human Liver & Kidney Microsomes, Recombinant UGTsAldosteroneUGT2B7 and UGT1A10 were identified as the key enzymes for aldosterone 18β-glucuronidation. nih.govnih.govthieme-connect.com
Recombinant UGT2B7 Allelic VariantsAldosterone, 5α-dihydroaldosterone, 3α,5β-tetrahydroaldosteroneThe UGT2B7H(268) variant showed an 11-fold higher aldosterone glucuronidation efficiency than the UGT2B7Y(268) variant. oup.com
Aroclor 1254-induced Rat Liver MicrosomesMetabolites of Methyltestosterone and NandroloneThe method produced stereochemically pure 3α-O-β-D-glucuronide conjugates with yields of 12-29%. acs.orgnih.gov
Biphenyl-induced Rat Liver Microsomes11 Anabolic Steroid MetabolitesYields were typically 13-28%, but significantly higher (77-78%) for substrates with a 4-ene-3-one steroid A-ring structure. nih.gov
Bovine, Porcine, and Rat Liver MicrosomesVarious Neurosteroids (e.g., Corticosterone, Cortisol)Bovine liver microsomes generally provided the best yields and produced a single major glucuronide product for most steroids tested. nih.gov

The characterization of these enzymatically synthesized conjugates relies heavily on nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org These techniques are essential for confirming the precise chemical structure and purity of the glucuronide products, ensuring their suitability as reference materials for quantitative analysis in biological matrices. nih.govnih.gov

Preclinical and Animal Model Applications

Non-Human Primate Models for Steroid Glucuronidation Studies (e.g., Cynomolgus Monkey)

Non-human primates, particularly the cynomolgus monkey (Macaca fascicularis), are considered superior models for studying steroid glucuronidation due to their physiological and genetic similarity to humans. researchgate.netnih.gov

Unlike common laboratory rodents, cynomolgus monkeys share a similar pattern of steroidogenesis with humans. researchgate.netnih.gov A defining characteristic shared between humans and monkeys is the presence of high circulating levels of steroid glucuronides, such as androsterone (B159326) glucuronide, which are not typically found in detectable amounts in rodents. researchgate.netnih.gov This makes the cynomolgus monkey an invaluable model for evaluating drug effects on adrenal steroidogenesis and for understanding the metabolic fate of steroids. nih.gov

The enzymes responsible for glucuronidation, uridine-diphospho-glucuronosyltransferases (UGTs), show significant similarity between humans and monkeys in terms of their structure and activity toward steroid hormones. nih.govsci-hub.box Studies analyzing monkey UGT2B enzymes have demonstrated their capacity to conjugate aldosterone (B195564) and its metabolites. oup.comoup.com Kinetic analyses reveal that these enzymes, particularly variants of UGT2B7, efficiently glucuronidate mineralocorticoids. oup.com The measurement of aldosterone glucuronidation in various monkey tissues shows that the liver and kidney possess the highest activity. oup.com When normalized for the amount of UGT2B protein present, the conjugation activity in the liver and kidney is remarkably similar. oup.com

Kinetic Parameters of Aldosterone Glucuronidation by a Monkey UGT Enzyme
SubstrateEnzymeKm (app.) (μM)Vmax (app.) (pmolmin⁻¹mg protein⁻¹)Vmax/Km (μlmin⁻¹mg protein⁻¹)
AldosteroneUGT2B190.28 ± 0.039.3 ± 1.533.2 ± 5.2

This table presents the apparent kinetic values for the glucuronidation of aldosterone by the monkey enzyme UGT2B19, expressed in HK293 cells. oup.com The low Km value indicates a high affinity of the enzyme for aldosterone. Data represents the mean (±SD) of three independent experiments.

In cynomolgus monkeys, UGT enzymes are expressed not only in the liver but also in a variety of extrahepatic, steroid-target tissues, including the kidney. nih.govoup.com This tissue-specific expression is critical for the local inactivation of hormones like aldosterone. researchgate.netnih.gov

Immunohistochemical studies have provided precise details on the cellular location of these enzymes. oup.comoup.com Using an antibody against UGT2B proteins, research on the kidney cortex of male cynomolgus monkeys revealed that the expression of these enzymes is specifically restricted to the epithelial cells of the proximal tubules. oup.comoup.com In contrast, the mineralocorticoid receptor, which aldosterone acts upon, is located in the distal tubule epithelial cells. oup.com This distinct spatial separation of the hormone's site of action (distal tubule) and its metabolic inactivation (proximal tubule) suggests a sophisticated "two-cell" mechanism for aldosterone action and metabolism within the kidney. oup.com This localized expression highlights the role of glucuronidation in controlling the levels of active aldosterone within its target organ. researchgate.netnih.gov

Interplay with Pharmacological Modulators in Research Contexts

Inhibition of Aldosterone (B195564) Glucuronidation by Pharmaceutical Agents

Numerous studies have demonstrated that non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit the UGT enzymes responsible for glucuronidation. researchgate.net The formation of aldosterone 18-glucuronide is catalyzed by UGT2B7 and, to a lesser extent, UGT1A10, in both human liver and kidney microsomes. nih.govnih.gov Since UGT2B7 is also a primary enzyme for the glucuronidation of many carboxylic acid NSAIDs, there is a direct basis for competitive inhibition. nih.govsahmri.org.au

In vitro research has confirmed that a wide range of non-selective NSAIDs inhibit the formation of this compound. nih.gov The inhibitory potency varies among different chemical classes of NSAIDs, with a general rank order of fenamates being the most potent, followed by diclofenac (B195802) and then arylpropionic acid derivatives. nih.govnih.gov Mefenamic acid, a fenamate, has been identified as a particularly potent inhibitor of renal aldosterone glucuronidation. nih.gov Studies using human kidney cortical microsomes (HKCM) have determined the inhibitor constant (Kᵢ) values for several common NSAIDs, quantifying their inhibitory strength. nih.gov

Table 1: Inhibitory Constants (Kᵢ) of Selected NSAIDs on Aldosterone 18-Glucuronidation in Human Kidney Microsomes
NSAIDInhibitor Constant (Kᵢ) in µMReference
Mefenamic Acid0.5 nih.gov
Diclofenac8.4 semanticscholar.org
Indomethacin15 nih.gov
S-Naproxen144 nih.gov
S-Ibuprofen441 nih.gov

The mechanism of inhibition for these NSAIDs is typically competitive, as both aldosterone and the NSAIDs serve as substrates for the same active site on the UGT2B7 enzyme. nih.gov Even celecoxib, a selective COX-2 inhibitor, has been shown to have a greater potency for inhibiting aldosterone glucuronidation than diclofenac, with a Kᵢ value of 3.5 µM. semanticscholar.org

Spironolactone (B1682167), a mineralocorticoid receptor antagonist, and its primary active metabolite, canrenone (B1668266), have been shown to be direct inhibitors of aldosterone 18-glucuronidation. researchgate.netnih.gov This interaction is significant because elevated plasma concentrations of aldosterone are often observed in patients treated with spironolactone. researchgate.netflinders.edu.au While this is largely due to physiological feedback, a direct pharmacokinetic interaction involving metabolic inhibition also contributes. nih.gov

Research using recombinant UGT2B7, as well as human liver (HLM) and human kidney cortical microsomes (HKCM), has established that spironolactone and canrenone act as competitive inhibitors of the UGT2B7-catalyzed formation of this compound. researchgate.netnih.govflinders.edu.au Canrenoic acid, another metabolite, is only a weak inhibitor. researchgate.net The inhibitory constants (Kᵢ) for spironolactone and canrenone have been determined across these enzyme sources, confirming their potential to interfere with aldosterone clearance. nih.gov

Table 2: Inhibitory Constants (Kᵢ) of Spironolactone and Canrenone on Aldosterone 18-Glucuronidation
CompoundEnzyme SourceInhibitor Constant (Kᵢ) in µMReference
SpironolactoneHuman Liver Microsomes (HLM)52 nih.gov
SpironolactoneHuman Kidney Cortical Microsomes (HKCM)34 nih.gov
SpironolactoneRecombinant UGT2B723 nih.gov
CanrenoneHuman Liver Microsomes (HLM)41 nih.gov
CanrenoneHuman Kidney Cortical Microsomes (HKCM)23 nih.gov
CanrenoneRecombinant UGT2B711 nih.gov

These findings indicate that spironolactone and canrenone can be considered potential inhibitors of the UGT2B7-mediated metabolic clearance of drugs in both the liver and the kidney. researchgate.net

Implications for Experimental Pharmacokinetics and Biotransformation Research

The inhibition of aldosterone glucuronidation by common pharmaceutical agents has significant implications for experimental research. In biotransformation studies, the presence of an inhibitory compound like an NSAID or spironolactone can lead to an underestimation of the glucuronidation rate of aldosterone, potentially mischaracterizing its metabolic profile. nih.govnih.gov

In the context of pharmacokinetics, this enzymatic inhibition can alter the clearance of aldosterone. Inhibition of UGT2B7 in the kidney is particularly important, as it is expected to increase intra-renal concentrations of active aldosterone. nih.govsahmri.org.au This altered local concentration can complicate the interpretation of pharmacokinetic data and obscure the true clearance rate of the hormone. nih.gov For researchers investigating drug-drug interactions, the shared UGT2B7 pathway for aldosterone and numerous NSAIDs presents a classic example of a metabolic interaction that must be accounted for. nih.govsahmri.org.au

Research Challenges and Future Perspectives

Methodological Challenges in Accurate Quantification of Metabolites

The accurate measurement of aldosterone (B195564) metabolites, including aldosterone 18-glucuronide, is a cornerstone of both clinical diagnostics and research, yet it is hampered by significant methodological hurdles. Historically, immunoassays like radioimmunoassay (RIA) were widely used. mdpi.com However, a major drawback of these methods is their lack of specificity, which can lead to the overestimation of aldosterone concentrations due to cross-reactivity with structurally similar but biologically inactive metabolites such as tetrahydroaldosterone (B195565) and corticosterone. oup.comnih.gov This is particularly problematic in conditions where multiple steroid abnormalities may coexist. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for steroid analysis, offering superior specificity and sensitivity. mdpi.comnih.govnih.govaustinpublishinggroup.com Despite its advantages, LC-MS/MS is not without its own challenges. These include the high cost of instrumentation, the need for specialized technical expertise, and complex sample preparation procedures. mdpi.commdpi.com Furthermore, the chemical similarity among steroid isomers creates a risk of interference even with mass spectrometry. bohrium.com Another significant challenge is the traditional use of acid hydrolysis to cleave the glucuronide moiety before measurement. This process can chemically alter the aldosterone molecule itself, leading to the formation of artifacts and subsequent inaccuracies in quantification. thieme-connect.com The difficulty in preparing high-purity steroid standards for calibration further complicates the goal of achieving consistently accurate measurements. mdpi.com These challenges underscore the need to recalibrate diagnostic thresholds when transitioning from older immunoassay techniques to modern mass spectrometry methods. oup.com

Analytical MethodAdvantagesDisadvantagesSupporting Evidence
Immunoassays (e.g., RIA)- Simplicity of use
  • Widely available
  • - Poor specificity
  • Cross-reactivity with other metabolites
  • Potential for overestimation of concentration
  • mdpi.comoup.comnih.govoup.com
    Mass Spectrometry (LC-MS/MS, GC-MS)- High specificity and sensitivity
  • Considered the "gold standard"
  • - High cost
  • Requires specialized personnel
  • Complex sample preparation
  • Potential for isomeric interference
  • Inaccuracies from acid hydrolysis
  • mdpi.comnih.govaustinpublishinggroup.comthieme-connect.comnih.gov

    Elucidating the Full Spectrum of Endogenous and Exogenous Factors Influencing its Formation

    The formation of this compound is a multi-faceted process influenced by a host of internal and external factors. Aldosterone is metabolized primarily via two main pathways: conversion to tetrahydroaldosterone in the liver and direct glucuronidation to this compound, which occurs predominantly in the kidneys. thieme-connect.comresearchgate.netnih.gov This renal metabolite accounts for approximately 5-15% of the daily secretion of aldosterone. nih.gov

    Exogenous Factors: A variety of external substances can significantly impact the formation of this compound. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent example. researchgate.netthieme-connect.com Many NSAIDs, such as diclofenac (B195802) and ibuprofen, are also substrates for the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme, the primary catalyst for aldosterone glucuronidation. nih.gov This creates a competitive inhibition scenario, impeding the formation of this compound and potentially leading to elevated intra-renal concentrations of active aldosterone. thieme-connect.comresearchgate.netnih.gov Other medications, including certain diuretics and ACE inhibitors, can also alter the metabolic fate of aldosterone. thieme-connect.com

    Factor TypeSpecific FactorEffect on this compound FormationSupporting Evidence
    EndogenousRenin-Angiotensin SystemRegulates aldosterone secretion, thus affecting substrate availability for glucuronidation. researchgate.netclinical-laboratory-diagnostics.comnih.gov
    EndogenousPlasma Sodium/PotassiumInfluence aldosterone secretion, thereby modulating metabolite formation. clinical-laboratory-diagnostics.comnih.gov
    EndogenousLiver Disease (e.g., Cirrhosis)Can alter the primary hepatic metabolism of aldosterone, potentially shifting the balance of metabolites. thieme-connect.comnih.gov
    ExogenousNSAIDs (e.g., Diclofenac, Ibuprofen)Competitively inhibit the UGT2B7 enzyme, reducing the formation of this compound. thieme-connect.comresearchgate.netnih.govthieme-connect.com
    ExogenousOther Drugs (e.g., Thiazide diuretics)Can alter the overall metabolic profile of aldosterone. thieme-connect.com

    Advanced Structural Characterization of Novel Aldosterone Conjugates

    While this compound is the most recognized conjugate formed directly from aldosterone, research has pointed toward the existence of other related structures. The chemical synthesis and structural elucidation of novel isomers, such as aldosterone 18-α-glucuronide and 20-glucuronides, have been described, highlighting the complexity of aldosterone conjugation. nih.govresearchgate.net The identity of the naturally formed aldosterone 18β-glucuronide has been confirmed in laboratory settings using a combination of techniques, including its characteristic lability in acidic conditions, its resistance to enzymatic hydrolysis by β-glucuronidase, and definitive analysis by LC-MS/MS. nih.gov

    Future research necessitates the use of advanced analytical techniques to fully characterize these and potentially other undiscovered aldosterone conjugates in biological samples. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which have been used to clarify the tautomeric structure of aldosterone itself, could be pivotal in providing definitive structural information for its various conjugates. researchgate.net This is crucial, as the exact structure of a conjugate determines its physicochemical properties and biological activity, if any.

    Expanding Understanding of Glucuronidation in Steroid Homeostasis Across Different Physiological States

    Glucuronidation is a fundamental phase II metabolic process that controls the biological activity and elimination of a vast array of endogenous compounds, including steroid hormones. cas.czpnas.orgfrontiersin.org By attaching a polar glucuronic acid moiety, this process typically renders the steroid more water-soluble, facilitating its excretion and terminating its hormonal action. cas.cz

    In the context of aldosterone, this inactivation process is catalyzed primarily by the UGT2B7 enzyme in both the liver and kidneys, with a minor contribution from UGT1A10. nih.gov The balance of steroid glucuronidation can shift significantly in different physiological and pathological states. For example, the proportion of aldosterone excreted as the 18-glucuronide conjugate is known to increase during pregnancy. thieme-connect.com In disease states such as primary aldosteronism, the measurement of urinary metabolites, including this compound, is a key component of the diagnostic workup. nih.gov However, it is noteworthy that some patients with confirmed primary aldosteronism may exhibit normal levels of this compound while having elevated levels of the major hepatic metabolite, tetrahydroaldosterone, emphasizing that a single metabolite may not tell the whole story. nih.gov In conditions that impair liver function, such as cirrhosis, the hepatic metabolism of aldosterone is reduced, which may enhance the relative importance of the renal glucuronidation pathway. thieme-connect.com

    EnzymePrimary Location(s)Role in Aldosterone GlucuronidationSupporting Evidence
    UGT2B7Kidney, LiverMajor enzyme responsible for the formation of aldosterone 18β-glucuronide. nih.gov
    UGT1A10Kidney (extrahepatic)Contributes to the formation of aldosterone 18β-glucuronide, but to a lesser extent than UGT2B7. nih.gov

    Developing More Physiologically Relevant Analytical Approaches

    The limitations of current analytical methods drive the need for more physiologically relevant approaches to assess aldosterone status. A significant drawback of focusing solely on this compound is that it represents only a small fraction (5-15%) of total aldosterone secretion. nih.gov The major hepatic metabolite, tetrahydroaldosterone, accounts for a much larger portion (up to 40%) and its measurement could provide a more robust index of aldosterone production. thieme-connect.comnih.gov

    Future approaches should move towards comprehensive steroid profiling. The development of LC-MS/MS methods capable of simultaneously quantifying free aldosterone along with its key metabolites—such as this compound and tetrahydroaldosterone—in a single analysis represents a significant step forward. bohrium.com This multi-analyte approach provides a more complete and physiologically integrated picture of aldosterone metabolism and disposition. Furthermore, moving away from harsh chemical treatments like acid hydrolysis towards direct quantification of the intact glucuronide conjugate would eliminate the risk of creating analytical artifacts and improve accuracy. thieme-connect.comnih.gov The use of 24-hour urine collections to measure metabolite excretion offers an integrated assessment of daily hormone production, which can be more informative than a single, time-point-dependent plasma measurement. nih.gov

    Further Exploration of this compound as a Research Biomarker in Experimental Models

    This compound is an established biomarker used in the diagnosis and management of conditions related to aldosterone excess, such as primary aldosteronism. bohrium.comlookchem.com Its utility extends to monitoring conditions like hypertension, heart failure, and chronic kidney disease, where aldosterone plays a significant pathogenic role. lookchem.comahajournals.orgnih.gov

    In experimental research, the measurement of urinary this compound serves as a key endpoint. For example, in rat models, its excretion rate is used to evaluate the pharmacological effects of drugs like spironolactone (B1682167) on the renin-aldosterone system. unav.edu It is also used in clinical trials to assess the efficacy of new therapeutic agents that target the aldosterone pathway. lookchem.com While the ratio of tetrahydroaldosterone to this compound is relatively stable under varying conditions, studies have shown that measuring both metabolites can enhance the diagnostic accuracy for primary aldosteronism. nih.gov Given the strong links between excess aldosterone and a range of cardiovascular and metabolic diseases, further exploration of this compound, both alone and as part of a broader metabolite panel, in experimental models is crucial for dissecting disease mechanisms and evaluating novel treatments. bioscientifica.comnih.gov

    Q & A

    Q. What is the metabolic pathway of aldosterone 18-glucuronide formation and excretion?

    this compound (Aldo-18-G) is a metabolite formed during the hepatic and renal breakdown of aldosterone. After synthesis in the adrenal cortex, aldosterone undergoes glucuronidation, primarily in the liver, via conjugation with glucuronic acid at the C18 position. A smaller fraction is metabolized in the kidneys. Excretion occurs via urine, where Aldo-18-G accounts for 5–15% of total aldosterone metabolites. Tetrahydroaldosterone (TH-Aldo), the major metabolite, represents 15–40% of excreted aldosterone .

    Q. What are the standard laboratory methods for quantifying this compound in urine?

    The most common method involves acid hydrolysis (pH 1.0, 18 hours at 30°C) to liberate free aldosterone from Aldo-18-G, followed by radioimmunoassay (RIA) using kits such as the Aldo-RIA CT. Urine samples are often corrected for creatinine excretion to account for renal function variability. Alternative techniques include fluorometric assays, which avoid isotopes or chromatography by oxidizing aldosterone to a 13-carboxylic acid derivative for fluorometric detection .

    Advanced Research Questions

    Q. How do methodological differences in acid hydrolysis and extraction techniques affect the measurement accuracy of this compound?

    Acid hydrolysis conditions (e.g., pH, duration) can influence the yield of free aldosterone. For example, incomplete hydrolysis may underestimate Aldo-18-G, while excessive hydrolysis risks degrading other metabolites. Dichloromethane extraction post-hydrolysis must be rigorously optimized to minimize interference from acidic compounds. Fluorometric methods, though isotope-free, require careful pH adjustments during oxidation to ensure specificity. Comparative studies using Bland-Altman plots or Passing-Bablok regression are recommended to validate new protocols against established RIAs .

    Q. Why is the simultaneous measurement of this compound and tetrahydroaldosterone recommended for assessing aldosterone secretion?

    TH-Aldo is quantitatively the dominant metabolite (4.5× higher excretion than Aldo-18-G) and better reflects total aldosterone secretion. In primary aldosteronism, some patients exhibit normal Aldo-18-G levels but elevated TH-Aldo, underscoring the need for dual measurement to avoid false negatives. Sodium intake studies demonstrate that the TH-Aldo/Aldo-18-G ratio remains stable across dietary conditions, enhancing diagnostic reliability .

    Q. What experimental considerations are necessary when investigating the interaction between this compound and gut microbiota?

    Coriobacteriaceae, a gut microbial family, shows strong positive correlations with Aldo-18-G levels (r = 0.7, p < 0.001). Study designs should control for confounders like exercise intensity, which elevates aldosterone via stress responses. Fecal metagenomics paired with LC-MS metabolomics is recommended to quantify microbial diversity and Aldo-18-G concentrations. Longitudinal sampling is critical to account for diurnal variations in aldosterone secretion .

    Q. How do physiological variables such as pregnancy or sodium intake influence this compound levels, and how should these be controlled in study designs?

    Pregnancy increases splanchnic Aldo-18-G formation by 83% compared to non-pregnant subjects, likely due to altered hepatic extraction. Sodium restriction elevates aldosterone secretion, necessitating dietary standardization in protocols. Cohort stratification by sodium intake (e.g., low vs. high NaCl diets) and demographic factors (e.g., age, ethnicity) is essential to isolate pathological from physiological variations .

    Q. What are the implications of hepatic metabolism of this compound on adrenal venous sampling (AVS) in primary aldosteronism diagnosis?

    Accidental cannulation of accessory hepatic veins during AVS can falsely lower aldosterone levels due to hepatic glucuronidation. Biochemical confirmation (e.g., cortisol-preserved, aldosterone-depleted samples) is required to distinguish hepatic effluent from adrenal sources. This underscores the need for procedural expertise and post-sampling metabolite validation to avoid misdiagnosis .

    Q. What are the advantages and limitations of using urinary this compound versus salivary free aldosterone in clinical research?

    Urinary Aldo-18-G reflects cumulative excretion but represents <1% of bioactive free aldosterone. Salivary free aldosterone, which correlates strongly with plasma free levels (r > 0.8), offers non-invasive, real-time monitoring. However, saliva collection requires strict standardization (e.g., time of day, posture). For studies prioritizing biological activity, saliva is preferable; for secretion assessment, urinary metabolites remain critical .

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